4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. The presence of the 3,4,5-trimethoxyphenyl group in its structure enhances its biological activity, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division . Additionally, the inhibition of Hsp90 can disrupt the proper folding of proteins, leading to the degradation of these proteins and potentially the death of the cell .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs are well-absorbed and have good bioavailability, suggesting that the compound may also have favorable ADME properties .
Result of Action
The compound’s action on its targets can lead to a variety of cellular effects. For instance, the inhibition of tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Furthermore, the compound’s action on Hsp90 can lead to the degradation of misfolded proteins, which can also induce cell death .
Biochemical Analysis
Biochemical Properties
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . Additionally, it interacts with heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, among others . These interactions are primarily characterized by binding to specific active sites or inducing conformational changes in the target proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting key signaling pathways involved in cell survival . Furthermore, it affects gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and thereby destabilizing microtubules . This action leads to mitotic arrest and apoptosis in rapidly dividing cells. Additionally, the compound inhibits heat shock protein 90, which is involved in the folding and stabilization of many oncogenic proteins . By inhibiting this protein, the compound can disrupt multiple signaling pathways simultaneously, enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its ability to disrupt critical cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, particularly those with high lipid content . This distribution pattern can influence the compound’s overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be found in the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators . The compound’s localization is influenced by various targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzodiazepine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepines with different pharmacological properties.
Scientific Research Applications
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These compounds also inhibit tubulin polymerization and exhibit anti-cancer activity.
3,4,5-trimethoxyphenyl acrylamides: Known for their anti-narcotic and anti-inflammatory properties.
Uniqueness
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its benzodiazepine core combined with the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVBSSENYQYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587634 | |
Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59902-16-8 | |
Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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